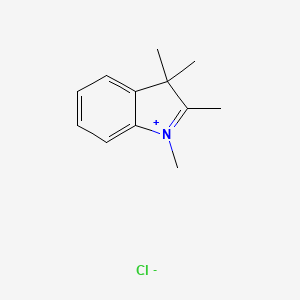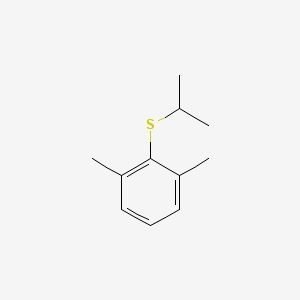
iso-Propyl (2,6-dimethylphenyl) sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iso-Propyl (2,6-dimethylphenyl) sulfide, commonly known as IPPS, is an organosulfur compound used in a variety of scientific applications. It is a colorless liquid with a pungent odor, and is found naturally in some plant species. IPPS has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
IPPS has been used in a wide range of scientific research applications. It has been used in the synthesis of various drugs, including anti-inflammatory drugs and antibiotics. It has also been used as an intermediate in the synthesis of other organosulfur compounds. IPPS has been used in the synthesis of polymers and as a catalyst in various organic reactions. In addition, IPPS has been used in the study of enzyme kinetics, as well as in the study of the structure and function of proteins.
Mechanism of Action
IPPS acts as an inhibitor of enzymes. It binds to the active site of the enzyme and prevents the enzyme from catalyzing its reaction. The binding of IPPS to the enzyme is reversible, and the enzyme can be reactivated by the removal of IPPS.
Biochemical and Physiological Effects
IPPS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes and cyclooxygenase enzymes. It has also been shown to have anti-inflammatory effects, and to reduce the production of inflammatory mediators. In addition, IPPS has been shown to reduce the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Advantages and Limitations for Lab Experiments
IPPS is a relatively easy compound to synthesize and work with in the lab. It has a relatively low boiling point and can be isolated by distillation. However, it is highly volatile and can be easily lost if not handled properly. In addition, it is flammable and can be hazardous if not handled with care.
Future Directions
In the future, IPPS may be used in the synthesis of more complex organosulfur compounds. It may also be used to study the structure and function of proteins, as well as to study enzyme kinetics. In addition, it may be used in the development of new drugs and therapeutic agents. Finally, IPPS may be used in the development of new polymers and catalysts for organic reactions.
Synthesis Methods
IPPS can be synthesized from the reaction of 2,6-dimethylphenol and sulfur dichloride in an inert solvent. The reaction is exothermic and can be conducted at room temperature. The reaction is typically carried out in anhydrous conditions, as the presence of water can lead to the formation of sulfuric acid and other by-products. The reaction can be monitored by gas chromatography and the product can be isolated by distillation.
properties
IUPAC Name |
1,3-dimethyl-2-propan-2-ylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-8(2)12-11-9(3)6-5-7-10(11)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZZGTGEYNERHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

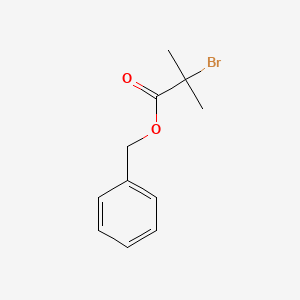

![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6307677.png)
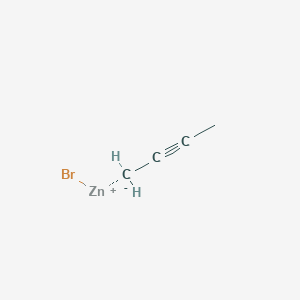
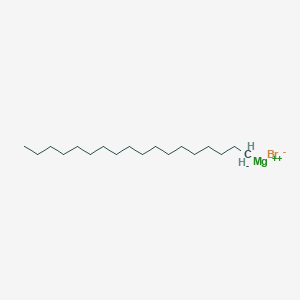

![5-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6307718.png)


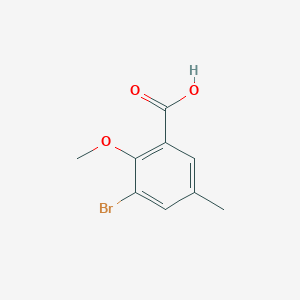
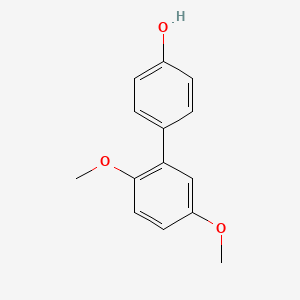
![8-Isopropenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B6307773.png)
